5-Hydroxyocta-1,7-dien-4-one
Description
Structure
3D Structure
Properties
CAS No. |
63581-00-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-hydroxyocta-1,7-dien-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
HKQHXYMGCPJXOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)CC=C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxyocta 1,7 Dien 4 One and Analogues
Strategies for Carbon-Carbon Bond Formation in Dienone Construction
The assembly of the dienone carbon skeleton is a critical phase in the synthesis of 5-Hydroxyocta-1,7-dien-4-one. This involves the strategic formation of carbon-carbon bonds to create the α,β-unsaturated ketone and the adjoining dienyl system. Key methodologies include classical carbonyl condensation reactions and modern organometallic catalysis.
Aldol (B89426) Reaction Approaches for Chiral Dienones and Related Structures
The aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds which are direct precursors to the core structure of this compound. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. wikipedia.org For the synthesis of a dienone, a crossed aldol reaction between an enolizable ketone and an α,β-unsaturated aldehyde is a plausible pathway.
In the context of synthesizing chiral dienones, asymmetric aldol reactions are paramount. nih.gov These reactions utilize chiral catalysts to control the formation of new stereogenic centers. nih.gov Organocatalysis, employing small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool for direct asymmetric aldol reactions, often proceeding through an enamine mechanism. nih.gov These catalysts can facilitate reactions in aqueous media, enhancing the green profile of the synthesis. nih.gov Metal-based catalysts, such as those involving zinc triflate combined with chiral prolinamides, can also furnish chiral β-hydroxy ketones with high yields and enantioselectivity, mimicking the action of type II aldolase (B8822740) enzymes. nih.gov
| Catalyst System | Reactants | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Proline and derivatives | Ketones and Aldehydes | Organocatalytic, enamine mechanism, often mild conditions. nih.gov | Good to excellent (often >90% ee). nih.gov |
| Chiral Diamines/Acid | Ketones and α,β-Unsaturated Ketoesters | Highly efficient for constructing chiral tertiary alcohols. researchgate.net | Excellent (up to 99% ee). researchgate.net |
| Zinc Triflate / Chiral Prolinamides | Cyclohexanone and Benzaldehydes | Mimics Type II aldolases, effective in aqueous media. nih.gov | Up to 94% ee. nih.gov |
| Cinchona Alkaloid-derived Catalysts | Imines and Enones | Phase-transfer catalysis for γ-amino ketone synthesis via umpolung. nih.gov | Up to 92% ee. nih.gov |
Organometallic Catalysis in Dienone Synthesis (e.g., Palladium-Mediated Processes for Dienes and Allenes)
Organometallic catalysis, particularly using palladium complexes, offers powerful and versatile methods for constructing diene and dienone frameworks. acs.org Palladium-catalyzed cross-coupling reactions can form the C(sp²)–C(sp²) bonds necessary for the conjugated system. A notable strategy involves the reaction of aryl or vinylic halides with substituted allenes in the presence of a palladium catalyst, which can produce substituted 1,3-dienes in good to excellent yields. acs.orgorganic-chemistry.org This carbopalladation of allenes represents a key method for isolating 1,3-dienes. acs.org The efficiency of these reactions is highly sensitive to conditions such as temperature, solvent, and the choice of base and phosphine (B1218219) ligand. acs.org For example, catalysts like Pd(dba)₂/PPh₃ and PdCl₂(PPh₃)₂ have proven effective, with DMA as a solvent and K₂CO₃ as a base often providing optimal yields. organic-chemistry.org
Another advanced palladium-catalyzed approach is the oxidative cross-coupling of two different allenes, which can generate functionalized acs.orgdendralenes—a class of acyclic branched conjugated oligoenes. nih.gov This method relies on the selective allenic C-H activation of one allene (B1206475) partner to create a vinylpalladium intermediate, which then reacts with a second allene. nih.gov Such strategies provide unconventional and highly selective routes to complex conjugated systems without the need for pre-functionalized organometallic reagents. nih.gov
| Catalyst/System | Reaction Type | Substrates | Key Outcome |
|---|---|---|---|
| Pd(dba)₂/PPh₃ | Cross-coupling | Aryl/Vinylic Halides + Allenes | Effective for 1,3-diene formation. organic-chemistry.org |
| Pd(OAc)₂/PPh₃ | Cross-coupling | Aryl/Vinylic Halides + Allenes | Also very effective for diene synthesis. acs.org |
| PdCl₂(dppe) | Cross-coupling | Aryl/Vinylic Halides + Allenes | Catalyzes the reaction with high efficiency. acs.org |
| Pd(OAc)₂ | Oxidative Coupling | Two different Allenes | Forms functionalized acs.orgdendralenes. nih.gov |
Wittig Reaction and Olefination Strategies for Unsaturated Ketones
The Wittig reaction is a classical and highly reliable method for the synthesis of alkenes from carbonyl compounds and is particularly useful for preparing α,β-unsaturated ketones. youtube.comwikipedia.orgquimicaorganica.org The reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacting with an aldehyde or ketone. wikipedia.org To construct a dienone like this compound, a Wittig reagent containing a vinyl group could be reacted with a suitable keto-aldehyde, or a phosphorus ylide derived from a ketone could react with an unsaturated aldehyde. youtube.com
A significant advantage of the Wittig reaction is that it fixes the position of the double bond, avoiding the mixtures that can arise from other elimination reactions. The stereoselectivity of the Wittig reaction is a key consideration. Stabilized ylides, such as those containing an adjacent ester or ketone group, typically yield (E)-alkenes with high selectivity. wikipedia.org Conversely, unstabilized ylides often favor the formation of (Z)-alkenes. wikipedia.org Variants like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, are also powerful for producing (E)-α,β-unsaturated esters and ketones. wikipedia.org One-pot procedures combining copper-catalyzed alcohol oxidation with a subsequent Wittig reaction provide a highly efficient route to α,β-unsaturated carbonyls directly from alcohols. organic-chemistry.org
| Reaction | Ylide/Reagent Type | Typical Product Stereochemistry | Notes |
|---|---|---|---|
| Wittig Reaction | Stabilized (e.g., R=CO₂Et, COR) | (E)-alkene favored. wikipedia.org | High selectivity for the trans isomer. |
| Wittig Reaction | Unstabilized (e.g., R=alkyl) | (Z)-alkene favored. wikipedia.org | Selectivity can be moderate to good. |
| Schlosser Modification | Unstabilized Ylide | (E)-alkene favored. wikipedia.org | Involves use of phenyllithium (B1222949) at low temperatures. wikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-alkene favored. wikipedia.org | Generally provides excellent E-selectivity. |
| Still-Gennari Modification | Electron-withdrawing Phosphonates | (Z)-alkene favored. wikipedia.org | A modification of the HWE reaction. wikipedia.org |
Stereoselective Synthesis of this compound Derivatives
Establishing the correct stereochemistry at the C5 position is crucial for the synthesis of enantiomerically pure this compound. This is achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.
Asymmetric Epoxidation and Reduction in Stereocontrolled Synthesis
Asymmetric epoxidation of an allylic or homoallylic alcohol precursor is a powerful strategy for introducing chirality. The Sharpless asymmetric epoxidation, for instance, converts primary and secondary allylic alcohols into 2,3-epoxy alcohols with high enantioselectivity using a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET). dalalinstitute.comnih.gov The resulting chiral epoxide is a versatile intermediate that can be opened regioselectively and then oxidized to the target hydroxy ketone. Organocatalytic methods, such as those using chiral ketones or amide-based Cinchona alkaloids, have also been developed for the highly enantioselective epoxidation of α,β-unsaturated ketones. acs.orgyoutube.com
Alternatively, the asymmetric reduction of a prochiral enone or diketone precursor can establish the stereocenter. acs.orgwikipedia.org This approach provides direct access to optically active secondary alcohols. acs.org Catalytic systems employing chiral N,N'-dioxide–Scandium(III) complexes have been used for the enantioselective 1,2-reduction of enones with potassium borohydride, affording chiral allylic alcohols in excellent yields and enantioselectivities (up to 95% ee). acs.orgorganic-chemistry.org Biocatalysis, using enzymes or whole plant tissues, also offers a green and highly selective method for reducing prochiral ketones to chiral alcohols, with some reactions achieving nearly 98% ee. nih.gov
| Method | Catalyst/Reagent | Substrate | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Sharpless Epoxidation | Ti(OⁱPr)₄, (±)-DET, TBHP | Allylic Alcohols | Highly predictable and reliable for 2,3-epoxy alcohols. dalalinstitute.com | >90% ee. dalalinstitute.com |
| Asymmetric Reduction | Chiral N,N'-Dioxide-Sc(OTf)₃ | α,β-Unsaturated Ketones | Catalytic, uses KBH₄ as reductant, mild conditions. organic-chemistry.org | Up to 95% ee. organic-chemistry.org |
| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) | Prochiral Ketones | Catalytic reduction with borane. mdpi.com | Good to excellent (85-98% ee). mdpi.com |
| Biocatalytic Reduction | Plant Tissues / Enzymes | Prochiral Ketones | Environmentally benign, high selectivity. nih.gov | Up to 98% ee. nih.gov |
| Asymmetric Epoxidation | Chiral Cinchona Alkaloid Amides | α,β-Unsaturated Ketones | Phase-transfer catalysis, low catalyst loading. acs.org | Up to >99% ee. acs.org |
Chirality Transfer in the Formation of Unsaturated Alcohols and Ketones
Chirality transfer is an elegant strategy where the stereochemical information from a chiral starting material or reagent is directly transmitted to the product during the reaction. nih.gov In the synthesis of chiral unsaturated alcohols and ketones, this can be achieved in several ways. For instance, palladium-catalyzed transformations of chiral allene precursors can lead to enantioenriched products through an axis-to-center chirality transfer mechanism. proquest.com
Another approach involves the use of transition metal catalysts bearing chiral ligands. In the addition of arylboronic acids to α,β-unsaturated aldehydes, a ruthenium catalyst with a monophosphorus ligand can selectively produce chiral allylic alcohols, suppressing the formation of the ketone product. organic-chemistry.org The chiral environment created by the ligand on the metal center directs the facial selectivity of the addition reaction. organic-chemistry.org Similarly, gold(I)-catalyzed allylic etherifications can proceed with high chirality transfer, where the stereochemistry of an allylic alcohol starting material is retained in the ether product. nih.gov Computational studies suggest that for efficient transfer, reaction conditions should favor a single nucleophile interacting with the catalyst, as aggregates of nucleophiles can open alternative, non-stereospecific pathways. nih.gov
| Reaction Type | Chiral Source | Catalyst/Mediator | Mechanism |
|---|---|---|---|
| Allene Cross-Coupling | Chiral Allenyl Substrate | Palladium Complex | Axis-to-center chirality transfer. proquest.com |
| Addition to Aldehydes | Chiral Ligand | Ruthenium/Monophosphorus Complex | Asymmetric induction from the chiral ligand environment. organic-chemistry.org |
| Allylic Etherification | Chiral Allylic Alcohol | Gold(I) Complex | Retention of stereochemistry from starting material. nih.gov |
| Asymmetric Reduction | Chiral Sulfoxide (B87167) Auxiliary | Lanthanum(III) Ion | Remote 1,4-asymmetric induction. nih.gov |
Derivatization and Functionalization Reactions of this compound
The presence of multiple reactive sites—a secondary alcohol, a ketone, and a dienone system—makes this compound a versatile substrate for a variety of derivatization and functionalization reactions. Strategic manipulation of these functional groups allows for the synthesis of a diverse range of analogues with modified properties and potential applications.
Hydroxyl Group Transformations and Protecting Group Strategies
The secondary hydroxyl group in this compound is a key site for chemical modification. Its reactivity can be harnessed for derivatization or temporarily masked using protecting groups to allow for selective reactions at other positions of the molecule. willingdoncollege.ac.inlibretexts.org
Common derivatization reactions for hydroxyl groups include esterification and etherification. nih.govlibretexts.org For instance, reaction with acyl chlorides or anhydrides in the presence of a base can convert the hydroxyl group into its corresponding ester. libretexts.org This transformation can be useful for introducing new functionalities or for analytical purposes, such as enhancing detection in chromatography. researchgate.netsemanticscholar.org
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reagents targeting the ketone or the dienone system. pressbooks.pubwikipedia.org The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. willingdoncollege.ac.inutsouthwestern.edu
Common Protecting Groups for Alcohols:
| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, imidazole, DMF | TBAF, THF or HF, pyridine | Stable to base, mild acid, oxidation, reduction |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, organometallics |
| Acetyl Ester | Ac | Acetic anhydride (B1165640), pyridine | Mild acid or base (e.g., K₂CO₃, MeOH) | Less stable than ethers; base-labile |
The selection of an appropriate protecting group strategy is fundamental for achieving chemoselectivity in the synthesis of complex molecules derived from this compound. For example, the use of a TBDMS group would allow for subsequent nucleophilic additions to the ketone or conjugate additions to the dienone system under basic conditions, with the protecting group remaining intact. harvard.edu
Conjugate Addition and Cycloaddition Reactions on Dienone Systems
The dienone moiety in this compound is an electron-deficient system, making it susceptible to attack by nucleophiles, particularly at the β- and δ-positions (carbons 2 and 8). This reactivity is central to conjugate addition and cycloaddition reactions.
Conjugate Addition:
Nucleophilic conjugate addition, also known as 1,4-addition or Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org In the case of a dienone, this can extend to 1,6-addition. Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially attack the β-carbon of the dienone system. youtube.comyoutube.comlibretexts.org This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond, leading to saturated or partially saturated ketone derivatives.
The general mechanism involves the nucleophilic attack on the β-carbon, which generates a resonance-stabilized enolate intermediate. wikipedia.orgyoutube.com Subsequent protonation of the enolate, typically during aqueous workup, yields the final product. youtube.com
Hypothetical Conjugate Addition Reactions:
| Nucleophile | Reagent Example | Product Type |
| Organocuprate | (CH₃)₂CuLi | β-Alkylated Ketone |
| Thiol | PhSH, Et₃N | β-Thioether Ketone |
| Amine | Piperidine | β-Amino Ketone |
| Cyanide | NaCN, H⁺ | β-Cyano Ketone |
Cycloaddition Reactions:
Divinyl ketones, such as this compound, are classic precursors for the Nazarov cyclization, a 4π-electrocyclic reaction that forms cyclopentenones. researchgate.net This reaction is typically catalyzed by Brønsted or Lewis acids. The mechanism involves the formation of a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation. researchgate.net Subsequent elimination of a proton yields the cyclopentenone product. The presence of the hydroxyl group may influence the regioselectivity and stereoselectivity of the cyclization.
Furthermore, the dienone system can participate in Diels-Alder reactions, where it can act as the diene component. This [4+2] cycloaddition with a suitable dienophile, such as maleic anhydride or an alkyne, would lead to the formation of a six-membered ring, generating complex bicyclic structures.
These functionalization strategies highlight the synthetic potential of this compound as a building block for more complex molecular architectures.
Natural Occurrence and Biosynthetic Pathways of 5 Hydroxyocta 1,7 Dien 4 One and Analogues
Isolation and Identification from Biological Sources
The dienone moiety, characterized by a ketone conjugated with two carbon-carbon double bonds, is a structural feature found in numerous bioactive secondary metabolites. These compounds have been identified in various plants, fungi, and complex biological mixtures.
While the specific compound 5-Hydroxyocta-1,7-dien-4-one is not extensively documented from these particular species, plants from the genera Artemisia, Swertia, and Pistacia are well-known producers of a vast array of terpenoids and phenolic compounds, classes that include dienone structures.
Artemisia kermanensis : Species within the Artemisia genus are renowned for their rich phytochemical profile, particularly sesquiterpene lactones and flavonoids. nih.gov While studies on A. kermanensis have highlighted its flavonoid content, other Artemisia species are known to produce terpenoids with complex functionalities, including ketone and alkene groups that can form dienone systems. researchgate.net
Swertia japonica : This plant and other species of the Swertia genus are primary sources of xanthones, secoiridoids, and triterpenoids. nih.govscialert.net These classes of compounds often feature complex oxygenated and unsaturated skeletons. While specific dienones are not the most commonly cited isolates, the biosynthetic machinery in Swertia is capable of producing highly modified terpenoids where such functionalities could arise. nih.gov
Pistacia vera : The pistachio tree is a source of various bioactive compounds, including phenolic compounds, flavonoids, and terpenoids. mdpi.comresearchgate.net Its chemical profile is rich in molecules that contribute to its antioxidant properties. nih.gov The presence of diverse terpenoids suggests the potential for dienone-containing analogues within its metabolic repertoire.
Table 1: Major Compound Classes in Selected Plant Species
| Plant Species | Major Compound Classes Identified | Reference |
| Artemisia kermanensis | Flavonoids, Sesquiterpene Lactones | nih.gov |
| Swertia japonica | Xanthones, Secoiridoids, Triterpenoids | nih.govscialert.net |
| Pistacia vera | Phenolic Compounds, Flavonoids, Terpenoids | mdpi.com |
Fungi are prolific producers of structurally unique secondary metabolites, including compounds with dienone functionalities. A prominent example is Harzianic acid, isolated from the biocontrol fungus Trichoderma harzianum.
Harzianic Acid is a tetramic acid derivative that possesses a distinct dienoyl side chain, which is structurally analogous to a dienone system. acs.orgnih.gov Its IUPAC name, (2S)-2-hydroxy-2-[[(2S)-4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid, explicitly confirms the presence of a dienone-like moiety. nih.gov This metabolite has garnered significant interest for its antifungal and plant growth-promoting activities. acs.org The biosynthesis of Harzianic acid is attributed to a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, a common route for generating complex fungal metabolites. nih.gov
Table 2: Fungal Metabolite with Dienone Structure
| Compound Name | Producing Organism | Structural Feature | Biosynthetic Pathway | Reference |
| Harzianic Acid | Trichoderma harzianum | Dienoyl side chain | PKS-NRPS | acs.orgnih.gov |
Dienone structures can also be found as components of complex natural mixtures like honey. Honey's chemical composition is largely derived from the nectar of flowers, which contains a variety of plant-produced secondary metabolites, including terpenes. These compounds are collected by bees and incorporated into the honey.
Terpenes and their degradation products, known as norisoprenoids, are key contributors to the aroma and flavor of honey. Several norisoprenoids, such as vomifoliol and isophorone , possess dienone or related enone structures. These compounds are typically formed from the oxidative degradation of carotenoids in the nectar-producing plant. Their presence in honey is therefore linked to the botanical origin and the enzymatic and chemical transformations that occur within the nectar and during the honey-making process.
Putative Biosynthetic Routes to Aliphatic Hydroxy-Dienones
The biosynthesis of aliphatic hydroxy-dienones like this compound can be hypothesized to originate from two primary metabolic routes: the terpenoid pathway and fatty acid metabolism. These pathways provide the fundamental carbon skeletons and enzymatic machinery for creating the required unsaturation and oxygenation.
The terpenoid biosynthesis pathway is responsible for producing the largest and most diverse class of natural products. neliti.com The universal precursors for all terpenoids are the five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). neliti.com
The formation of an aliphatic hydroxy-dienone skeleton can be envisioned through the following steps:
Precursor Formation : IPP and DMAPP are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.
Chain Elongation : Head-to-tail condensation of IPP and DMAPP units by prenyltransferases forms linear prenyl pyrophosphates of varying lengths (e.g., geranyl pyrophosphate, C10).
Skeleton Modification : The action of terpene synthases can generate various acyclic or cyclic carbon skeletons.
Functionalization : Subsequent modifications by hydroxylases, often cytochrome P450 monooxygenases, introduce hydroxyl (-OH) groups. nih.gov Dehydrogenases or oxidases can then form ketone functionalities and carbon-carbon double bonds. The sequential action of these enzymes can lead to the formation of a conjugated hydroxy-dienone structure. neliti.com
Fatty acid metabolism provides another plausible route for the formation of unsaturated ketones. This pathway involves the synthesis and degradation of long-chain carboxylic acids.
The key steps that could lead to an unsaturated ketone structure include:
Fatty Acid Synthesis : The basic carbon chain is built up from acetyl-CoA units. csun.edu
Desaturation : Fatty acid desaturases are enzymes that introduce double bonds into the aliphatic chain, creating unsaturated fatty acids. libretexts.orgfrontiersin.org The sequential action of different desaturases can generate a diene system.
Oxidation : The process of β-oxidation, which breaks down fatty acids, involves several key steps including dehydrogenation (forming a double bond) and oxidation of a hydroxyl group to a ketone. wikipedia.org While β-oxidation is typically degradative, the enzymes involved (dehydrogenases, hydratases, and oxidoreductases) provide the catalytic tools necessary to form hydroxyl and keto groups on an aliphatic chain.
A putative pathway could involve the partial oxidation of an unsaturated fatty acid, where desaturation and oxidation steps are orchestrated to yield a stable hydroxy-dienone product rather than proceeding to full degradation. wikipedia.orguoninevah.edu.iq
Enzymatic Transformations of Precursor Compounds
The enzymatic cascade leading to this compound and its analogues involves a series of well-defined reaction types, primarily oxidations, hydroxylations, and carbon-carbon bond cleavage. The table below summarizes the key enzymatic steps and the enzyme families responsible.
| Enzymatic Step | Enzyme Family | Substrate | Product Feature | Supporting Evidence |
|---|---|---|---|---|
| Hydroperoxidation | Lipoxygenase (LOX) / Dioxygenase (DOX) | Polyunsaturated Fatty Acid (e.g., Linoleic Acid) | Fatty Acid Hydroperoxide | Widespread in fungal oxylipin biosynthesis. nih.govnih.gov |
| Carbon-Carbon Bond Cleavage | Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxide | C8 Volatile Ketone/Aldehyde | Key step in the formation of C8 volatiles in mushrooms and other fungi. researchgate.net |
| Hydroxylation | Cytochrome P450 Monooxygenase (CYP) / Dioxygenase-CYP Fusion | Fatty Acid or Fatty Acid Hydroperoxide | Hydroxylated C8 Intermediate (e.g., 5-hydroxy group) | Fungal CYPs are known to hydroxylate fatty acids at various positions. nih.govresearchgate.net DOX-CYP fusion enzymes can hydroxylate at the C-5 position. nih.gov |
| Desaturation | Fatty Acid Desaturase | Saturated or Monounsaturated C8 Intermediate | Terminal Double Bond (e.g., at C-7) | Fungal desaturases are responsible for introducing double bonds in fatty acids. nih.gov |
| Reduction (for analogues) | Alcohol Dehydrogenase (ADH) | Ketone | Secondary Alcohol | Common in the formation of volatile alcohols from ketones in fungi. researchgate.netnih.gov |
The interplay of these enzyme families allows for the generation of a diverse array of volatile organic compounds from simple fatty acid precursors. The specific combination and sequence of these enzymatic reactions ultimately determine the final structure of the natural product, such as this compound. Further research, including the identification and characterization of the specific genes and enzymes from a producing organism, is necessary to fully elucidate the precise biosynthetic pathway.
Theoretical and Computational Chemistry Approaches to 5 Hydroxyocta 1,7 Dien 4 One
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Hydroxyocta-1,7-dien-4-one, such as its three-dimensional shape and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like dienones. nih.govmdpi.com In DFT, the complex many-electron problem is simplified by using functionals that relate the electron density to the system's energy. wikipedia.orgresearchgate.net
For dienone systems, DFT calculations can elucidate key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an important indicator of chemical reactivity and the wavelengths of electronic absorption. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate electron density maps and electrostatic potential surfaces, which visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.
Interactive Table: Representative DFT-Calculated Electronic Properties for a Dienone System.
The flexibility of the eight-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify the most stable of these arrangements, which are the lowest-energy structures (local minima) on the potential energy surface. researchgate.net The presence of a chiral center at the C5 carbon (bearing the hydroxyl group) means that this compound exists as a pair of stereoisomers (enantiomers): (R)-5-Hydroxyocta-1,7-dien-4-one and (S)-5-Hydroxyocta-1,7-dien-4-one.
Computational methods can systematically explore the conformational space to locate stable conformers and calculate their relative energies. nih.gov For a molecule like this, key degrees of freedom include rotation around the C-C single bonds. The stability of different conformers is influenced by factors like steric hindrance between bulky groups and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen. Computational studies on similar hydroxy ketones have shown that conformers stabilized by such intramolecular hydrogen bonds are often significantly lower in energy. nih.gov The relative stability of the different stereoisomers can also be assessed by comparing the energies of their lowest-energy conformers.
Interactive Table: Calculated Relative Energies of Postulated Conformers for (R)-5-Hydroxyocta-1,7-dien-4-one.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful asset for mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimentation alone.
A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. mit.edu This is a first-order saddle point on the potential energy surface, representing the point of maximum energy along the reaction coordinate. github.io The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For the formation of this compound, for example, through an aldol-type reaction, computational chemists can model the entire reaction pathway. This involves locating the geometry of the transition state and calculating its energy. fossee.in The structure of the transition state reveals the precise arrangement of atoms as bonds are being formed and broken. The presence of a single imaginary vibrational frequency in the calculated vibrational spectrum confirms that the located structure is a true transition state. github.io These calculations can help rationalize why a reaction proceeds through a specific mechanism over other possibilities.
Many reactions involving dienones can yield multiple products. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. rsc.org Computational chemistry can predict these outcomes by comparing the activation energies of the different reaction pathways leading to the various possible products. unimi.it The pathway with the lowest activation energy barrier is expected to be the fastest and thus lead to the major product under kinetic control. mdpi.com
For instance, in a nucleophilic addition to the carbonyl group of this compound, the nucleophile could approach from two different faces of the planar carbonyl, leading to two different stereoisomers. By calculating the energies of the two corresponding transition states, one can predict which product will be favored. mdpi.com DFT has been successfully used to predict the regioselectivity in various cycloaddition reactions. mdpi.comunimi.it
In Silico Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. nmrdb.org This is a valuable tool for structure verification and interpretation of experimental data. The prediction of NMR chemical shifts is a particularly challenging yet important application. nih.gov
For this compound, one could compute the ¹³C and ¹H NMR chemical shifts. The process typically involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). researchgate.net The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Accurate prediction often requires averaging the chemical shifts over several low-energy conformers, weighted by their Boltzmann population, as the observed spectrum in solution is an average over all contributing conformations. nih.govnih.gov Comparing the in silico spectrum with an experimental one can help confirm the assigned structure or distinguish between different isomers. stackexchange.com
Interactive Table: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts.
Future Research Directions and Unexplored Avenues for 5 Hydroxyocta 1,7 Dien 4 One
Development of Novel Stereoselective Synthetic Methods
The precise three-dimensional arrangement of atoms in a molecule is critical to its biological function. For 5-Hydroxyocta-1,7-dien-4-one, which contains a chiral center, the development of synthetic methods that can selectively produce a specific stereoisomer is a significant research goal. While methods exist for related structures, new strategies are needed for more efficient and controlled synthesis.
Future research in this area will likely focus on:
Asymmetric Catalysis: Employing novel chiral catalysts to control the formation of the hydroxyl group at the C-5 position during the synthesis. This could involve developing new transition-metal catalysts or organocatalysts that can facilitate highly enantioselective and diastereoselective reactions.
Enzyme-Mediated Synthesis: Utilizing enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. Research could focus on identifying or engineering enzymes that can construct the dienone backbone with precise stereochemical control.
Substrate-Controlled Synthesis: Designing synthetic routes where the stereochemistry of the starting materials dictates the stereochemical outcome of the final product. This approach can be a powerful tool for producing enantiomerically pure compounds. The synthesis of tertiary R-hydroxy acids, for example, has been achieved with high stereoselectivity, and similar strategies could be adapted for this compound. Success in these areas would not only provide a reliable supply of specific stereoisomers for biological testing but also advance the field of organic synthesis. nih.gov
Exploration of Undiscovered Biological Sources and Biosynthetic Intermediates
While this compound has been identified from certain biological sources, its full distribution in nature is likely far from understood. There is a vast, untapped diversity of microorganisms and plants that may produce this compound or its structural analogs. Furthermore, the precise enzymatic steps that organisms use to construct this molecule—its biosynthetic pathway—are not fully elucidated.
Key avenues for future exploration include:
Genome Mining: With the proliferation of genomic and metagenomic data, computational tools can be used to search for biosynthetic gene clusters (BGCs) that are predicted to produce polyketides or other natural products with structures similar to this compound. musechem.com Identifying these BGCs can guide the discovery of new producer organisms and novel enzymatic machinery. musechem.com
Metabolomic Profiling: Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be used to screen extracts from diverse environmental samples (e.g., soil microbes, marine organisms, plant endophytes) for the presence of the target compound and related metabolites. This can reveal previously unknown biological sources.
Pathway Elucidation: Once a producing organism is identified, a combination of isotopic labeling studies, genetic knockouts of pathway enzymes, and in vitro enzymatic assays can be used to piece together the step-by-step construction of the molecule. Unraveling the biosynthesis will provide insights into the evolution of metabolic pathways and may supply novel enzymes for use in biocatalysis.
Advanced Spectroscopic Techniques for Dynamic Studies
This compound is a flexible molecule, and its conformation—the way it folds in three-dimensional space—can change. These dynamic properties are often crucial for its interaction with biological targets but are difficult to study with static analytical methods. Advanced spectroscopic techniques offer a window into these molecular motions.
Future research could leverage the following techniques:
Ultrafast Spectroscopy: Methods like transient absorption spectroscopy can observe molecular dynamics on incredibly short timescales (femtoseconds). spectroscopyonline.comacs.org This allows researchers to track the rapid conformational changes and energy transfer processes that occur after a molecule is excited by light, providing fundamental insights into its photochemical behavior. spectroscopyonline.comacs.org
Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can monitor the vibrational couplings between different parts of a molecule, revealing information about its structure and how it changes over time in response to its environment.
Molecular Dynamics (MD) Simulations: While a computational method, MD simulations are often paired with spectroscopic data. acs.org By simulating the movement of every atom in the molecule over time, MD can predict its preferred conformations and dynamic behavior, which can then be validated against experimental spectroscopic results. acs.org These studies are crucial for understanding how the molecule behaves in the complex environment of a biological system.
Application of Machine Learning and Artificial Intelligence in Dienone Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing natural product research, offering powerful new tools for prediction, analysis, and discovery. cas.orgnih.gov These computational approaches can analyze vast datasets to identify patterns that are not apparent to human researchers. cas.orgdypvp.edu.in
For this compound, AI and ML could be applied to:
Predicting Biological Activity: ML models can be trained on large databases of chemical structures and their known biological activities. acs.orgmdpi.com Such models could then predict the potential therapeutic targets or pharmacological properties of this dienone, prioritizing experimental validation and accelerating the drug discovery process. cas.orgacs.org
Interpreting Complex Spectroscopic Data: The large and complex datasets generated by modern spectroscopic instruments can be challenging to interpret. ML algorithms can be trained to recognize subtle patterns in this data, aiding in structure elucidation and the analysis of dynamic processes. spectroscopyonline.com
Discovering Novel Analogs: Generative AI models can design new chemical structures, inspired by the core scaffold of this compound, that have predicted desirable properties. dypvp.edu.inacs.org This opens the door to creating novel compounds with enhanced activity or improved pharmacokinetic profiles. acs.org
The table below summarizes the potential applications of different AI and ML models in the context of dienone research.
| Research Area | AI/ML Application | Potential Impact |
| Drug Discovery | Predictive modeling of bioactivity and toxicity (e.g., Random Forests, Neural Networks) | Faster identification of potential therapeutic uses and prioritization of drug candidates. cas.orgacs.org |
| Chemical Synthesis | AI-driven retrosynthesis planning | Design of more efficient and novel synthetic routes to the target molecule and its analogs. dypvp.edu.in |
| Genomics | Genome mining for Biosynthetic Gene Clusters (BGCs) | Identification of new natural sources and the enzymes responsible for the compound's production. musechem.com |
| Spectroscopy | Pattern recognition in complex spectral data | Automated and more accurate interpretation of NMR, MS, and other spectroscopic data for structure elucidation. spectroscopyonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
